N-[4-(allyloxy)phenyl]-10H-phenothiazine-10-carboxamide
Overview
Description
N-[4-(allyloxy)phenyl]-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10889899 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Pharmaceutical Importance of 2-Azetidinone Derivatives of Phenothiazine This study outlines the synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine. These compounds exhibited notable antibacterial, antifungal, and antitubercular activities, highlighting the therapeutic potential of phenothiazine derivatives in combating various microbial infections (Sharma et al., 2012).
Synthesis of Bioactive Fluorinated 10H-Phenothiazines and Their Sulfone Derivatives This research focused on creating fluorinated 10H-phenothiazine derivatives through a series of chemical reactions. The synthesized compounds were tested for antimicrobial activity, showcasing the potential of modified phenothiazine molecules in developing new antimicrobial agents (Dixit et al., 2008).
Material Science and Catalysis
A Highly Reducing Metal-Free Photoredox Catalyst In this study, 10-phenylphenothiazine (PTH) was utilized as a metal-free photocatalyst for the reduction of carbon-halogen bonds, demonstrating excellent yields in dehalogenation reactions. This indicates the utility of phenothiazine derivatives in photocatalytic applications, offering a sustainable alternative to metal-based catalysts (Discekici et al., 2015).
Chemical Synthesis
Synthesis of Some New 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] Derivatives of Azetidine-1-carboxamides This paper reports the synthesis of new phenothiazine derivatives, emphasizing the chemical versatility and potential applications of these compounds in creating novel molecules with varied biological activities (Sharma et al., 2012).
Properties
IUPAC Name |
N-(4-prop-2-enoxyphenyl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-15-26-17-13-11-16(12-14-17)23-22(25)24-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)24/h2-14H,1,15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMPOHWMGTLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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